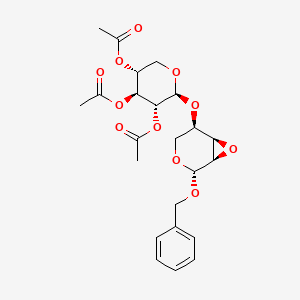
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside is a chemical compound that belongs to the class of azido sugars. These compounds are characterized by the presence of an azido group (-N3) attached to a sugar moiety. This particular compound is a derivative of beta-D-xylopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and an azidoethyl group is attached to the anomeric carbon.
Preparation Methods
The synthesis of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside typically involves multiple steps The starting material is often beta-D-xylopyranoside, which undergoes acetylation to protect the hydroxyl groups The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridineThis is typically achieved through a nucleophilic substitution reaction, where an azidoethyl halide reacts with the acetylated sugar under basic conditions.
Chemical Reactions Analysis
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming triazoles.
Scientific Research Applications
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of glycochemistry.
Biology: The compound can be used in the study of carbohydrate-protein interactions, as the azido group allows for bioorthogonal labeling.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside largely depends on the context in which it is used. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the azido group can be used for bioorthogonal labeling, allowing researchers to track the compound or its derivatives within cells or tissues .
Comparison with Similar Compounds
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can be compared to other azido sugars such as:
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-glucopyranoside: Similar in structure but derived from glucose instead of xylose.
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-galactopyranoside: Derived from galactose, with similar reactivity but different biological properties.
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-mannopyranoside: Derived from mannose, often used in different biological contexts due to its unique properties.
Each of these compounds has unique properties and applications, but they all share the common feature of having an azido group attached to a sugar moiety, making them useful in various chemical and biological applications.
Properties
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c1-7(17)22-10-6-21-13(20-5-4-15-16-14)12(24-9(3)19)11(10)23-8(2)18/h10-13H,4-6H2,1-3H3/t10-,11+,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLQACQBBRRKH-YVECIDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8194599.png)

![Dispiro[2.0.2.1(3)]heptan-7-ylmethanol](/img/structure/B8194608.png)



![Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)](/img/structure/B8194640.png)

